1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
Description
1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol is a fluorinated secondary alcohol featuring a 3,4-dimethylpyrrolidine moiety. The pyrrolidine ring (a 5-membered nitrogen-containing heterocycle) is substituted with methyl groups at the 3- and 4-positions, while the fluoropropanol chain introduces polarity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C9H18FNO |
|---|---|
Molecular Weight |
175.24 g/mol |
IUPAC Name |
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H18FNO/c1-7-4-11(5-8(7)2)6-9(12)3-10/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
FCWDNFGZDUCDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C)CC(CF)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethylpyrrolidine with 3-fluoropropan-2-ol under specific reaction conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases and conditions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds are structurally related to the target molecule, differing primarily in heterocyclic core, substituents, or functional groups:
*Calculated based on structural data where experimental values are unavailable.
Structural Differences and Implications
- Ring Size and Nitrogen Content: The target compound’s pyrrolidine ring (5-membered) offers conformational rigidity compared to the piperazine analog (6-membered, two nitrogens) . Piperazine derivatives often exhibit enhanced solubility and basicity due to the additional nitrogen.
Functional Groups :
- The silyl-protected compound serves as a synthetic intermediate, with the tert-butyldimethylsilanyl (TBS) group enhancing stability during reactions. Its deprotection would yield a reactive alcohol, unlike the permanently functionalized target compound.
- The propargyl alcohol in the pyridine derivative enables click chemistry applications, a feature absent in the target molecule.
Physicochemical Properties
Limited experimental data are available for the target compound; properties are inferred from analogs:
- Solubility : The piperazine analog’s additional nitrogen may improve water solubility compared to the pyrrolidine-based target .
- Stability: The TBS group in confers acid lability, whereas the target compound’s pyrrolidine-fluoropropanol structure is likely more stable under physiological conditions.
- Melting/Boiling Points : Piperazine derivatives (e.g., ) often exhibit higher melting points due to increased hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
